达索西苯

描述

Dazoxiben is an orally active thromboxane synthase inhibitor . It has shown significant clinical improvement in patients with Raynaud’s syndrome .

Synthesis Analysis

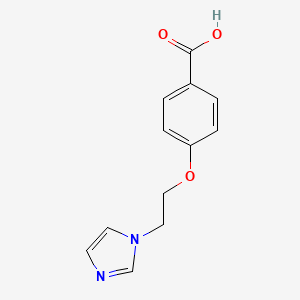

The synthesis of Dazoxiben starts with the O-chloroethyl ether of p-hydroxybenzamide and proceeds by displacement with imidazole to give 2 . A simplified synthesis of Dazoxiben has been reported .Molecular Structure Analysis

Dazoxiben belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring which bears at least one carboxyl group .Physical And Chemical Properties Analysis

Dazoxiben is a compound of the class known as benzoic acids, which are organic compounds containing a benzene ring with at least one carboxyl group . More detailed physical and chemical properties were not found in the search results.科学研究应用

Here is a comprehensive analysis of the scientific research applications of Dazoxiben, focusing on six unique applications:

Treatment of Raynaud’s Syndrome

Dazoxiben has shown significant clinical improvement in patients with Raynaud’s syndrome, an ischemic condition manifested by the pallor of affected digits. Clinical trials have demonstrated its efficacy, although subsequent studies have shown varying results .

Cardiovascular Disease Management

The inhibition of thromboxane synthetase by Dazoxiben offers new therapeutic possibilities for cardiovascular diseases, including peripheral vascular disorders, angina, ischemic heart disease, and atherosclerosis .

Platelet Aggregation Inhibition

Dazoxiben has a marked effect on ex vivo tests of platelet aggregation, which is crucial for preventing thrombosis and managing conditions like stroke and myocardial infarction .

Arterial Thromboembolism Prevention

Studies comparing platelet-modifying drugs have investigated Dazoxiben’s capacity to prevent arterial thromboembolism, showing potential benefits in drug actions and efficacy .

Prostaglandin Synthesis Alteration

Research into drugs that alter prostaglandin synthesis, such as Dazoxiben, may lead to a better understanding of the physiological role of endogenous prostanoids and their impact on vascular health .

Safety Profile in Clinical Use

The toxicological profile of Dazoxiben is generally favorable, with minimal or no effects on prostaglandin-sensitive organs or functions like the gastrointestinal tract, kidneys, coagulation, and parturition .

作用机制

Target of Action

Dazoxiben primarily targets Thromboxane-A synthase , an enzyme involved in the synthesis of thromboxane . Thromboxane is a potent vasoconstrictor and platelet aggregator, playing a crucial role in blood clotting and cardiovascular function .

Mode of Action

As a Thromboxane-A synthase inhibitor , Dazoxiben binds to the enzyme and prevents it from catalyzing the conversion of prostaglandin H2 to thromboxane A2 . This inhibition disrupts the normal function of thromboxane, leading to changes in blood clotting and vascular response .

Biochemical Pathways

The primary biochemical pathway affected by Dazoxiben is the thromboxane synthesis pathway . By inhibiting Thromboxane-A synthase, Dazoxiben reduces the production of thromboxane A2, a key mediator in platelet aggregation and vasoconstriction .

Pharmacokinetics

As an orally active compound, it is likely absorbed through the gastrointestinal tract

Result of Action

The inhibition of thromboxane synthesis by Dazoxiben leads to a decrease in platelet aggregation and vasoconstriction . This can result in improved blood flow and a reduction in the risk of thrombotic events . It has shown significant clinical improvement in patients with Raynaud’s syndrome .

Action Environment

The action, efficacy, and stability of Dazoxiben can be influenced by various environmental factors Factors such as pH, temperature, and the presence of other compounds could potentially impact its stability and efficacy.

安全和危害

Safety data for Dazoxiben suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

4-(2-imidazol-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZSYKGWHUSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74226-22-5 (hydrochloride) | |

| Record name | Dazoxiben [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045639 | |

| Record name | Dazoxiben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dazoxiben | |

CAS RN |

78218-09-4, 103735-00-8 | |

| Record name | Dazoxiben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78218-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dazoxiben [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078218094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(1-Imidazolyl)ethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103735008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dazoxiben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dazoxiben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAZOXIBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZFC7974Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

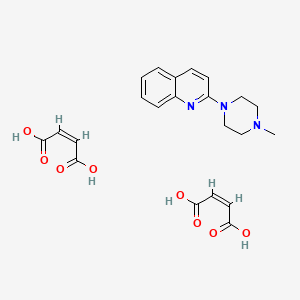

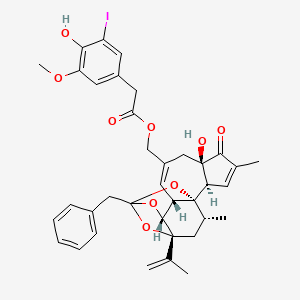

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of dazoxiben?

A1: Dazoxiben selectively inhibits thromboxane A2 (TXA2) synthase, the enzyme responsible for converting prostaglandin H2 (PGH2) into TXA2 [, , , , , , , ].

Q2: What are the downstream effects of inhibiting TXA2 synthase?

A2: Inhibiting TXA2 synthase leads to several downstream effects:

- Reduced TXA2 Formation: TXA2, a potent vasoconstrictor and platelet aggregator, is produced in lower quantities [, , , , , , , , ].

- Increased Prostaglandin Levels: The inhibition of TXA2 synthase can shunt arachidonic acid metabolism towards other prostaglandins like PGE2, PGF2α, and PGD2, some of which have anti-aggregatory properties [, , , , , , ].

- Modulation of Vascular Tone: The balance between TXA2 (vasoconstrictor) and other prostaglandins like PGI2 (vasodilator) is shifted, potentially leading to vasodilation [, , , ].

Q3: Does dazoxiben affect platelet aggregation induced by all agonists?

A3: No. While dazoxiben effectively inhibits platelet aggregation induced by arachidonic acid and collagen in some individuals, it does not significantly affect aggregation induced by adenosine diphosphate (ADP) or adrenaline [, , , ].

Q4: What is the molecular formula and weight of dazoxiben?

A4: Dazoxiben has a molecular formula of C12H14N2O3 • HCl and a molecular weight of 270.72 g/mol.

Q5: Has dazoxiben demonstrated efficacy in animal models of thrombosis?

A5: Yes. In animal models, dazoxiben has shown antithrombotic activity by:

- Prolonging the time to occlusion in electrically injured coronary arteries [].

- Reducing platelet deposition onto collagen-coated surfaces [, ].

- Attenuating the increase in pulmonary artery pressure and lymph flow following endotoxin administration [].

Q6: What are the limitations of using thromboxane synthase inhibitors like dazoxiben as antithrombotic agents?

A6: While dazoxiben shows promise in preclinical models, studies highlight limitations:

- Variable efficacy: Its anti-aggregatory effect varies between individuals, with some exhibiting minimal response [, , ].

- Endoperoxide accumulation: Blocking TXA2 synthase can lead to the accumulation of prostaglandin endoperoxides, which possess pro-aggregatory properties, potentially limiting its efficacy in some settings [, , ].

Q7: How does dazoxiben compare to aspirin in terms of its effects on platelet aggregation and bleeding time?

A7: While both dazoxiben and aspirin can inhibit platelet aggregation and prolong bleeding time, their mechanisms and efficacy differ:

- Dazoxiben: Selectively inhibits TXA2 synthase, leading to variable inhibition of aggregation and potential for endoperoxide accumulation [, , ].

- Aspirin: Irreversibly inhibits cyclooxygenase, blocking both TXA2 and prostacyclin synthesis. Low doses of aspirin can synergize with dazoxiben to enhance anti-aggregatory effects [, , ].

Q8: Has dazoxiben proven effective in treating cardiovascular diseases in clinical trials?

A8: Clinical trials evaluating dazoxiben for conditions like angina and Raynaud's syndrome have yielded mixed results, with some studies showing limited efficacy [, , ]. More research is needed to fully elucidate its clinical utility.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。